molecular formula C11H8N2 B8586850 4-(1-Cyanocyclopropyl)benzonitrile

4-(1-Cyanocyclopropyl)benzonitrile

Cat. No.: B8586850
M. Wt: 168.19 g/mol
InChI Key: QIMXISBDADQDFU-UHFFFAOYSA-N
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Description

4-(1-Cyanocyclopropyl)benzonitrile is a nitrile-substituted aromatic compound featuring a benzonitrile core with a 1-cyanocyclopropyl group at the para position. The cyclopropane ring introduces significant steric and electronic effects, while the dual nitrile groups enhance its electron-withdrawing properties. However, its precise applications remain under exploration, necessitating comparisons with structurally related compounds to elucidate its unique properties.

Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

4-(1-cyanocyclopropyl)benzonitrile

InChI

InChI=1S/C11H8N2/c12-7-9-1-3-10(4-2-9)11(8-13)5-6-11/h1-4H,5-6H2

InChI Key

QIMXISBDADQDFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

4-(1-Cyanocyclopropyl)benzonitrile
  • Structure: Para-substituted benzonitrile with a 1-cyanocyclopropyl group.
  • Cyclopropane’s ring strain may influence intramolecular electron transfer, as seen in twisted intramolecular charge-transfer (TICT) or planarized (PICT) states .
  • Steric Effects : The compact cyclopropane ring imposes steric constraints, which could hinder free rotation or planarization compared to bulkier substituents.
4-(Trans-4-propylcyclohexyl)benzonitrile (CAS: 61203-99-4)
  • Structure : Para-substituted benzonitrile with a trans-4-propylcyclohexyl group.
  • Comparison : The cyclohexyl group provides a rigid, hydrophobic substituent without nitrile functionality. This structure is commonly used in liquid crystal materials due to its stability and predictable alignment in mesophases. The absence of additional nitrile groups reduces electron-withdrawing effects, making it less reactive in charge-transfer applications .
4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile (Patent Compound)
  • Structure: A quinazolinone derivative with a benzonitrile substituent.
  • Comparison: The quinazolinone moiety introduces hydrogen-bonding capability and aromatic heterocyclic character, enhancing biological activity (e.g., kinase inhibition). The nitrile group here likely serves as a meta-directing substituent during synthesis rather than a functional group in itself. This compound’s complexity necessitates multi-step synthesis, contrasting with simpler benzonitrile derivatives .
4-((1-Cyclopropyl-1,3-dioxobutan-2-yl)oxy)-2,6-dimethylbenzonitrile (CAS: 913346-12-0)
  • Structure: Benzonitrile with a cyclopropyl-dioxobutanoyloxy substituent and methyl groups at the 2- and 6-positions.
  • Comparison: The dioxobutanoyloxy group introduces ester-like reactivity and bulkiness, which may limit applications in electronics but enhance stability as a synthetic intermediate. The methyl groups further increase steric hindrance, reducing solubility compared to unsubstituted analogs .

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